molecular formula C19H18BrNO5S B3574947 ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate CAS No. 172041-15-5

ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate

Cat. No.: B3574947
CAS No.: 172041-15-5
M. Wt: 452.3 g/mol
InChI Key: NNMHPRLYFSJAGD-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a structure similar to the amino acid tryptophan and are known for their diverse biological activities. This particular compound features a bromine atom, a hydroxyl group, a methyl group, and a phenylsulfonylmethyl group attached to the indole ring, making it a valuable target for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.

  • Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using palladium catalysts and boronic acids.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction typically results in the formation of alcohols or amines.

  • Substitution reactions can produce various substituted indoles.

  • Coupling reactions can yield biaryl compounds or other complex structures.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer properties. Research into its biological potential is ongoing, with studies exploring its effects on different cellular pathways and disease models.

Medicine: The compound's potential medicinal applications are vast. It could be used as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound could be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The exact mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism and identify its molecular targets.

Comparison with Similar Compounds

  • Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

  • Ethyl 6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate

  • Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate

Uniqueness: Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate stands out due to the presence of the phenylsulfonylmethyl group, which imparts unique chemical and biological properties compared to its analogs. This group can significantly affect the compound's reactivity and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-(benzenesulfonylmethyl)-6-bromo-5-hydroxy-1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO5S/c1-3-26-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-27(24,25)12-7-5-4-6-8-12/h4-10,22H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMHPRLYFSJAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130399
Record name Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172041-15-5
Record name Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172041-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate
Reactant of Route 2
ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate
Reactant of Route 3
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ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate
Reactant of Route 4
ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate
Reactant of Route 5
ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate
Reactant of Route 6
ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate

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